4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran
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Overview
Description
The compound consists of a tetrahydro-2H-pyran ring substituted with a 3-trifluoromethylphenoxy group, making it an interesting subject for studies in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran typically involves the following steps:
Formation of the Tetrahydro-2H-pyran Ring: The tetrahydro-2H-pyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexanediol.
Introduction of the 3-Trifluoromethylphenoxy Group: The 3-trifluoromethylphenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting 3-trifluoromethylphenol with an appropriate leaving group, such as a halide, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Trifluoromethylphenoxy)butane
- 4-(3-Trifluoromethylphenoxy)pentane
- 4-(3-Trifluoromethylphenoxy)hexane
Uniqueness
4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran is unique due to its tetrahydro-2H-pyran ring structure, which imparts distinct chemical and physical properties compared to its linear analogs. This ring structure can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenoxy]methyl]oxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c14-13(15,16)11-2-1-3-12(8-11)18-9-10-4-6-17-7-5-10/h1-3,8,10H,4-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLRDUQXXKNUBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682171 |
Source
|
Record name | 4-{[3-(Trifluoromethyl)phenoxy]methyl}oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257664-95-1 |
Source
|
Record name | 4-{[3-(Trifluoromethyl)phenoxy]methyl}oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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